1'-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
Description
The compound 1'-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a spirocyclic derivative featuring a fused isobenzofuran-piperidine core.
Properties
IUPAC Name |
1'-[2-(2-chloro-6-fluorophenyl)acetyl]spiro[2-benzofuran-3,3'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFNO3/c21-16-7-3-8-17(22)14(16)11-18(24)23-10-4-9-20(12-23)15-6-2-1-5-13(15)19(25)26-20/h1-3,5-8H,4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSGKQJDXDMCTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)CC3=C(C=CC=C3Cl)F)C4=CC=CC=C4C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the isobenzofuran ring: This can be achieved through the cyclization of ortho-substituted benzoic acids or their derivatives.
Introduction of the piperidinone ring: This step involves the formation of a spiro linkage through a nucleophilic substitution reaction, where the piperidinone moiety is introduced.
Attachment of the 2-chloro-6-fluorophenylacetyl group: This is typically done through an acylation reaction using 2-chloro-6-fluorophenylacetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1’-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: The chlorine and fluorine atoms in the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
1’-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1’-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the spiro linkage and halogenated phenyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations and Molecular Features
Key structural analogues differ in substituents on the spirocyclic core, influencing their chemical and biological profiles:
*Estimated based on parent structure (C₁₂H₁₃NO₂) and substituent additions.
Key Observations :
- Halogenation : Chlorine and fluorine substituents (as in the target compound) enhance electronegativity and binding affinity to biological targets, a feature shared with 6-Chlorospiro[...]-3-one .
- Acyl vs. Amino Groups: The acetyl group in the target compound may improve metabolic stability compared to amino-substituted analogues (e.g., 2'-[(2-chlorophenyl)amino]-...), which are prone to oxidation .
Physicochemical Properties
Structural and Crystallographic Insights
- Hydrogen Bonding : Halogen substituents may influence crystal packing via C–H···F/Cl interactions, as observed in Etter’s graph set analysis .
- Crystallography Tools : Structures of related compounds (e.g., 6-Chlorospiro[...]-3-one ) are refined using SHELXL, a standard in small-molecule crystallography .
Biological Activity
The compound 1'-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one, a spirocyclic derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈ClFNO₂
- Molecular Weight : 335.8 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may act as a modulator of sigma receptors, particularly the sigma-1 receptor (σ1R), which is implicated in various neurological disorders and cancer pathways . The σ1R is known to play a role in cellular signaling and has been associated with neuroprotective effects, making it a promising target for therapeutic interventions.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of spirocyclic compounds. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including:
- HepG-2 (liver cancer)
- MCF-7 (breast cancer)
- Panc-1 (pancreatic cancer)
In vitro assays have indicated that these compounds induce apoptosis and inhibit cell proliferation through caspase activation and modulation of apoptotic pathways .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. The ability to scavenge free radicals contributes to its potential therapeutic effects in oxidative stress-related diseases. Studies involving various assays (e.g., DPPH radical scavenging assay) have shown promising results for compounds in this class .
Antimicrobial Activity
Research indicates that spirocyclic compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications on the aromatic rings significantly influence their antibacterial efficacy .
Study 1: Sigma Receptor Ligands
A study highlighted the role of σ1R ligands in modulating cellular responses related to cancer therapy. The compound was tested alongside other σ1R ligands, demonstrating enhanced cytotoxicity in tumor cell lines compared to controls. The results suggest that targeting σ1R may provide a novel approach for developing anticancer agents .
Study 2: Antioxidant Efficacy
In a comparative study of several spirocyclic compounds, the tested derivative exhibited superior antioxidant activity compared to traditional antioxidants like vitamin C and E. This study emphasizes its potential use in formulations aimed at combating oxidative stress-related conditions .
Data Tables
| Biological Activity | Assessed Method | Result |
|---|---|---|
| Cytotoxicity | MTT Assay | IC50 values < 10 µM for HepG-2 |
| Apoptosis Induction | Caspase Assay | Significant increase in caspase-3 activity |
| Antioxidant Activity | DPPH Scavenging | 50% inhibition at 25 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
